5-Bromo-3-[2-(ethanesulfonyl)ethyl]-3,4-dihydropyrimidin-4-one

Medicinal Chemistry ADME Optimization Fragment-Based Drug Discovery

5-Bromo-3-[2-(ethanesulfonyl)ethyl]-3,4-dihydropyrimidin-4-one (CAS 1538097-29-8) is a synthetic, heterocyclic small molecule belonging to the N-sulfonylpyrimidin-4-one subclass. It features a 5-bromo substituent on the pyrimidinone ring and a flexible N-3 ethyl linker terminating in an ethanesulfonyl group, giving it the molecular formula C₈H₁₁BrN₂O₃S and a molecular weight of 295.16 g/mol.

Molecular Formula C8H11BrN2O3S
Molecular Weight 295.16 g/mol
CAS No. 1538097-29-8
Cat. No. B1528536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-[2-(ethanesulfonyl)ethyl]-3,4-dihydropyrimidin-4-one
CAS1538097-29-8
Molecular FormulaC8H11BrN2O3S
Molecular Weight295.16 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)CCN1C=NC=C(C1=O)Br
InChIInChI=1S/C8H11BrN2O3S/c1-2-15(13,14)4-3-11-6-10-5-7(9)8(11)12/h5-6H,2-4H2,1H3
InChIKeyKFYOGIOKXWGBPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-[2-(ethanesulfonyl)ethyl]-3,4-dihydropyrimidin-4-one (CAS 1538097-29-8): A Specialized Pyrimidinone Building Block for Medicinal Chemistry and Fragment-Based Design


5-Bromo-3-[2-(ethanesulfonyl)ethyl]-3,4-dihydropyrimidin-4-one (CAS 1538097-29-8) is a synthetic, heterocyclic small molecule belonging to the N-sulfonylpyrimidin-4-one subclass [1]. It features a 5-bromo substituent on the pyrimidinone ring and a flexible N-3 ethyl linker terminating in an ethanesulfonyl group, giving it the molecular formula C₈H₁₁BrN₂O₃S and a molecular weight of 295.16 g/mol . It is primarily supplied as a research-grade chemical (typical purity 95%) by Enamine (via Sigma-Aldrich) and other specialty chemical vendors for use as a versatile synthetic intermediate or functionalized building block .

Why 5-Bromo-3-[2-(ethanesulfonyl)ethyl]-3,4-dihydropyrimidin-4-one Cannot Be Readily Substituted by Other Pyrimidinone Analogs


Generic substitution of pyrimidin-4-one building blocks is precluded by the functional interdependence of their specific substituents. In this compound, the C-5 bromine atom provides a critical synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) essential for constructing complex biaryl or amino-substituted architectures [1]. Simultaneously, the N-3 ethylsulfonylethyl group fundamentally alters the electronic properties of the ring, lowering lipophilicity (XLogP3 = 0.1) and eliminating hydrogen bond donor capacity relative to the simple N-H parent, 5-bromopyrimidin-4(3H)-one (XLogP3 = 0.94, HBD = 1) [2]. These changes critically influence solubility, permeability, and target-binding pharmacophore compatibility. Therefore, selecting a closely related analog lacking either the 5-bromo or the specific N-alkylsulfonyl chain will result in a changed synthetic route, altered physicochemical profile, and distinct biological readout, making direct substitution without re-validation untenable [3].

Quantitative Evidence Guide: Differentiating 5-Bromo-3-[2-(ethanesulfonyl)ethyl]-3,4-dihydropyrimidin-4-one from Core Analogs


Superior Polarity and Solubility Profile vs. Unsubstituted 5-Bromopyrimidin-4(3H)-one

The N-3 ethylsulfonylethyl substitution dramatically lowers the lipophilicity and eliminates the hydrogen bond donor capacity of the pyrimidinone ring compared to the 5-bromopyrimidin-4(3H)-one parent. This differentiation is critical for modulating compound solubility and CNS penetration profiles [1]. The target compound exhibits an XLogP3 of 0.1, whereas the N-H parent 5-bromopyrimidin-4(3H)-one (CAS 19808-30-1) has a substantially higher XLogP3 of 0.94 [2]. Furthermore, the target compound has 0 hydrogen bond donors (HBD) compared to 1 for the N-H parent, and a significantly larger Topological Polar Surface Area (TPSA) of 75.2 Ų versus 46.01 Ų for the parent [3]. These properties suggest the target compound is markedly more polar and aqueous-soluble, making it a better candidate for hit-to-lead optimization where lower LogP and higher TPSA are desired to avoid metabolic liabilities and off-target binding.

Medicinal Chemistry ADME Optimization Fragment-Based Drug Discovery

Enhanced Synthetic Utility for Cross-Coupling vs. N-Unsubstituted Pyrimidinone Scaffolds

The N-3 ethylsulfonylethyl group serves as a protecting and directing moiety, enabling chemoselective transformations at the C-5 bromine that are challenging or impossible on the N-H pyrimidinone core. In contrast to the tautomerizable, amphoteric 5-bromopyrimidin-4(3H)-one, which often suffers from poor solubility in organic solvents and can form unreactive enolic species under basic Suzuki conditions [1], the N-alkylation in this compound ensures the molecule behaves as a single, neutral entity with enhanced reactivity in non-polar media. This allows for more robust and higher-yielding cross-coupling reactions. While specific comparative yields are substrate-dependent, the ability to engage in broader reaction scopes (e.g., using polar aprotic solvents like THF or DMF at higher temperatures) is a class-level advantage of N-protected pyrimidinones over their N-H counterparts [2].

Synthetic Chemistry C-C Bond Formation Late-Stage Functionalization

Supply Chain Integrity and Purity Benchmarking Against Unregistered Analogs

In the procurement of research chemicals, batch-to-batch reproducibility and purity are paramount. 5-Bromo-3-[2-(ethanesulfonyl)ethyl]-3,4-dihydropyrimidin-4-one is distributed by established supply networks including Enamine/Sigma-Aldrich and AKSci, each providing a standard purity specification of 95% . In contrast, many potential close analogs (e.g., the 5-chloro variant or methylsulfonyl homolog) are either not commercially cataloged or are available only from lesser-validated sources with inconsistent purity data . This validated sourcing mitigates the risk of acquiring mislabeled or impure intermediates, a significant pain point in synthetic chemistry where unknown impurities can cause reaction failure or faulty biological data. The availability of Certificates of Analysis (CoA) from Sigma-Aldrich further supports traceability and regulatory compliance in an industrial setting .

Procurement Quality Control Reproducibility

Optimal Use Cases for 5-Bromo-3-[2-(ethanesulfonyl)ethyl]-3,4-dihydropyrimidin-4-one Based on Differentiated Evidence


Hit-to-Lead Optimization in CNS and DMPK-Sensitive Programs

The compound's uniquely low XLogP3 of 0.1, high TPSA of 75.2 Ų, and absence of hydrogen bond donors (compared to non-sulfonylated pyrimidinones) position it as a privileged fragment or building block for optimizing drug-like properties early in a project [1]. It can be used to build a targeted library where multidrug resistance protein (MDR1) efflux and cytochrome P450 metabolism must be minimized, directly leveraging the quantified 89% reduction in LogP and 63% increase in TPSA relative to the parent core [2].

Late-Stage Functionalization via C5-Br Cross-Coupling

The C-5 bromine atom is a recognized handle for Suzuki-Miyaura and Buchwald-Hartwig couplings. The N-3 sulfonylethyl group stabilizes the ring against the deprotonation/tautomerization issues that plague N-H pyrimidinones, thereby enabling late-stage diversification under a wider range of temperature and base conditions [3]. This is of high procurement value for researchers synthesizing focused libraries of N-3 substituted pyrimidinones, where buying the pre-activated scaffold eliminates the need for protecting group chemistry, directly reducing the overall synthetic step count by at least 1–2 steps.

Fragment-Based Drug Discovery (FBDD) for Novel Target Classes

The specific combination of a halogen bond donor (Br), hydrogen bond acceptor (SO2, C=O), and high 3D character from the flexible ethyl linker makes this compound an ideal candidate for fragment library inclusion. As an N-sulfonylpyrimidinone, its core scaffold has demonstrated growth-inhibitory activity across multiple human cancer cell lines (e.g., GI50 = 3.50 to 0.26 µM for similar N-arylsulfonyltetrahydropyrimidones) [4]. By procuring this specific compound, fragment screening campaigns can explore the chemical space around the `N-alkylsulfonyl` domain, a region distinct from the simpler aryl-sulfonylated analogs that dominate current fragment collections.

Reliable Scale-Up of Preclinical Synthetic Intermediates

For process chemists, the commercial availability of this compound in multi-gram quantities from major suppliers like Enamine and AKSci, backed by Certificates of Analysis, provides a reliable procurement path . This is superior to commissioning custom synthesis of a structurally similar but non-cataloged analog, which carries risks of project delays, especially given the absence of 5-chloro or methylsulfonyl analogs from these same premium catalogs.

Quote Request

Request a Quote for 5-Bromo-3-[2-(ethanesulfonyl)ethyl]-3,4-dihydropyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.